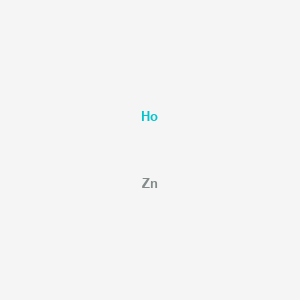
Holmium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium-doped zinc oxide is a compound that combines the unique properties of holmium and zinc oxide. Holmium is a rare-earth element known for its strong magnetic properties, while zinc oxide is a semiconductor with a wide band gap and high exciton binding energy. When combined, these elements create a material with enhanced optical, magnetic, and electronic properties, making it suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium-doped zinc oxide can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. One common approach involves dissolving zinc acetate dihydrate and holmium nitrate pentahydrate in ethanol, followed by hydrolysis and condensation reactions to form a gel. The gel is then dried and calcined to obtain holmium-doped zinc oxide nanoparticles .
Industrial Production Methods: In industrial settings, holmium-doped zinc oxide is often produced using large-scale hydrothermal synthesis. This method involves mixing zinc oxide and holmium oxide powders in an aqueous solution, followed by heating under high pressure and temperature to promote the formation of holmium-doped zinc oxide crystals .
Chemical Reactions Analysis
Types of Reactions: Holmium-doped zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form holmium oxide and zinc oxide. It can also undergo reduction reactions with hydrogen to produce metallic holmium and zinc.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions include holmium oxide, zinc oxide, and metallic holmium and zinc. These products have distinct properties that make them useful in various applications, such as catalysis and electronic devices .
Scientific Research Applications
Holmium-doped zinc oxide has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the degradation of organic pollutants. In biology, it is employed in bioimaging and biosensing due to its luminescent properties. In medicine, it is explored for its potential in drug delivery and cancer therapy. In industry, it is used in the fabrication of optoelectronic devices, such as light-emitting diodes and solar cells .
Mechanism of Action
The mechanism by which holmium-doped zinc oxide exerts its effects involves the interaction of holmium ions with the zinc oxide lattice. Holmium ions can replace zinc ions in the lattice, leading to changes in the electronic and magnetic properties of the material. These changes can enhance the material’s ability to absorb and emit light, as well as its magnetic behavior. The molecular targets and pathways involved in these processes include the conduction and valence bands of zinc oxide, as well as the magnetic domains of holmium .
Comparison with Similar Compounds
Holmium-doped zinc oxide can be compared with other similar compounds, such as erbium-doped zinc oxide and dysprosium-doped zinc oxide. While all these compounds exhibit enhanced optical and magnetic properties, holmium-doped zinc oxide is unique in its strong magnetic behavior and high luminescence efficiency. This makes it particularly suitable for applications in magnetic and optoelectronic devices .
List of Similar Compounds:- Erbium-doped zinc oxide
- Dysprosium-doped zinc oxide
- Europium-doped zinc oxide
- Terbium-doped zinc oxide
Holmium-doped zinc oxide stands out due to its combination of strong magnetic properties and high luminescence, making it a versatile material for various scientific and industrial applications.
Properties
CAS No. |
12162-56-0 |
|---|---|
Molecular Formula |
HoZn |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
holmium;zinc |
InChI |
InChI=1S/Ho.Zn |
InChI Key |
HIRUZABAEKUNEE-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


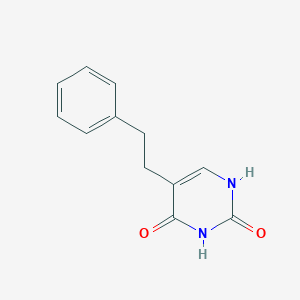
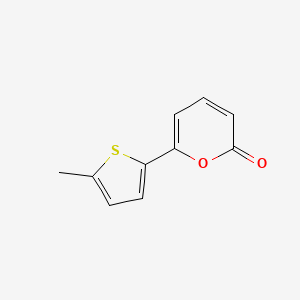

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
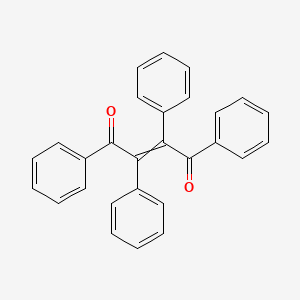
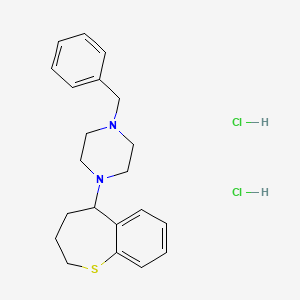


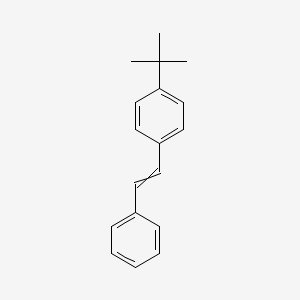
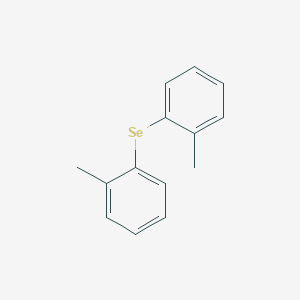
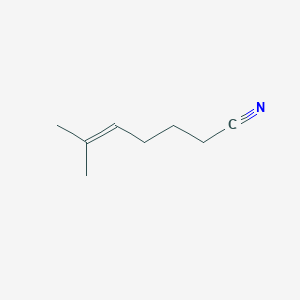
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
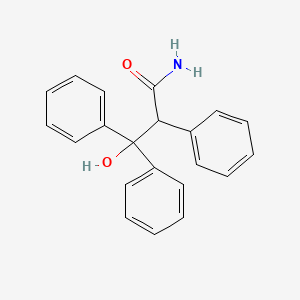
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
